Cas no 23536-15-4 (2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a high-purity organic compound with a rigid, extended π-conjugated structure, making it suitable for applications in organic electronics and optoelectronics. Its key advantages include excellent electron-accepting properties due to the electron-deficient phenanthroline core, which enhances charge transport in semiconductor materials. The hexyl side chains improve solubility in common organic solvents, facilitating solution-based processing. This compound exhibits strong thermal and oxidative stability, making it a reliable choice for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. Its well-defined structure ensures consistent performance in research and industrial applications.
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure
23536-15-4 structure
Product name:2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No:23536-15-4
MF:C26H30N2O4
Molecular Weight:434.5274
CID:1414429
PubChem ID:329767378

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 化学的及び物理的性質

名前と識別子

    • 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
    • NTDA-C6H13
    • N,N′-(1-Hexyl)-1,4,5,8-naphthalenetetracarboxydiamide
    • NDI-C6
    • SCHEMBL14075775
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
    • 6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
    • 6,13-DIHEXYL-6,13-DIAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECA-1,3,8(16),9,11(15)-PENTAENE-5,7,12,14-TETRONE
    • HS-7005
    • NTDA-C6
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
    • 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone; NTDA-C6; NDI-C6
    • 23536-15-4
    • MDL: MFCD23098734
    • インチ: InChI=1S/C26H30N2O4/c1-3-5-7-9-15-27-23(29)17-11-13-19-22-20(14-12-18(21(17)22)24(27)30)26(32)28(25(19)31)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
    • InChIKey: QGDZMDFMUJURJD-UHFFFAOYSA-N
    • SMILES: CCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC)C1=O

計算された属性

  • 精确分子量: 434.2207
  • 同位素质量: 434.22055744g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 640
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • XLogP3: 5.8

じっけんとくせい

  • ゆうかいてん: 205-210 °C
  • PSA: 74.76

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019093689-5g
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
23536-15-4 95%
5g
$928.62 2023-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
768464-500MG
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
23536-15-4
500MG
¥1199.35 2022-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1169535-250mg
NDI-C6
23536-15-4 98%
250mg
¥1128 2023-04-14
Aaron
AR00BK42-100mg
NDI-C6
23536-15-4 97%
100mg
$50.00 2025-02-12
Aaron
AR00BK42-500mg
NDI-C6
23536-15-4 97%
500mg
$172.00 2025-02-12
Alichem
A019093689-25g
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
23536-15-4 95%
25g
$2460.24 2023-09-02
Alichem
A019093689-10g
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
23536-15-4 95%
10g
$1393.60 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1169535-1g
NDI-C6
23536-15-4 98%
1g
¥2427 2023-04-14

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 関連文献

2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraoneに関する追加情報

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: A Comprehensive Overview

The compound with CAS No. 23536-15-4, known as 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmacology. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits unique electronic and structural properties due to its extended conjugated system. Recent studies have highlighted its potential applications in advanced materials and drug delivery systems.

The molecular structure of 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is characterized by a benzo-fused phenanthroline skeleton with hexyl substituents at positions 2 and 7. This substitution pattern not only enhances the molecule's stability but also introduces versatile functional groups that can be exploited for various chemical modifications. The tetraone functionality further contributes to its reactivity and ability to participate in redox reactions.

Recent research has focused on the electronic properties of this compound. Studies conducted using density functional theory (DFT) have revealed that 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exhibits a significant absorption band in the visible region of the electromagnetic spectrum. This property makes it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its high molar absorptivity suggests potential use in sensing technologies.

In the realm of pharmacology, 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has shown promise as a drug carrier. Its large conjugated system allows for efficient π–π stacking interactions with biological molecules such as DNA and proteins. This interaction facilitates the design of drug delivery systems with enhanced bioavailability and targeted delivery capabilities.

The synthesis of 2,7-dihexylbenzo[lmn][3

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